molecular formula C11H15NO2 B13976615 Methyl 6-butylpyridine-3-carboxylate CAS No. 83063-13-2

Methyl 6-butylpyridine-3-carboxylate

Cat. No.: B13976615
CAS No.: 83063-13-2
M. Wt: 193.24 g/mol
InChI Key: USQWVIXXJBPLCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 6-butylpyridine-3-carboxylate is an organic compound belonging to the pyridine family It is characterized by a pyridine ring substituted with a butyl group at the 6-position and a methyl ester group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-butylpyridine-3-carboxylate typically involves the esterification of 6-butylpyridine-3-carboxylic acid. One common method is the Fischer esterification, where the carboxylic acid reacts with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to drive the equilibrium towards ester formation.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: Methyl 6-butylpyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The butyl group can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using halogens like chlorine or bromine in the presence of a catalyst.

Major Products:

    Oxidation: Butyl alcohol, butyraldehyde, butyric acid.

    Reduction: Methyl 6-butylpyridine-3-methanol.

    Substitution: Nitro or halogenated derivatives of this compound.

Scientific Research Applications

Methyl 6-butylpyridine-3-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as a building block in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 6-butylpyridine-3-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then participate in various biochemical pathways.

Comparison with Similar Compounds

    Methyl 6-methylpyridine-3-carboxylate: Similar structure but with a methyl group instead of a butyl group.

    Methyl 6-ethylpyridine-3-carboxylate: Contains an ethyl group at the 6-position.

    Methyl 6-propylpyridine-3-carboxylate: Features a propyl group at the 6-position.

Uniqueness: Methyl 6-butylpyridine-3-carboxylate is unique due to the presence of the butyl group, which can influence its physical and chemical properties, such as solubility and reactivity. This structural variation can lead to different biological activities and applications compared to its analogs.

Properties

CAS No.

83063-13-2

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

methyl 6-butylpyridine-3-carboxylate

InChI

InChI=1S/C11H15NO2/c1-3-4-5-10-7-6-9(8-12-10)11(13)14-2/h6-8H,3-5H2,1-2H3

InChI Key

USQWVIXXJBPLCH-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=NC=C(C=C1)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.